molecular formula C15H12N2O3 B2614654 3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone CAS No. 83583-77-1

3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone

Cat. No. B2614654
CAS RN: 83583-77-1
M. Wt: 268.272
InChI Key: GJQLJFUURRPPJN-UHFFFAOYSA-N
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Description

3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone is a chemical compound that has gained interest in scientific research due to its potential pharmacological properties. This compound is also known as GW 501516, and it belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

Quinazoline derivatives, including 3-Hydroxy-2-(4-Methoxyphenyl)-4(3H)-Quinazolinone, are noted for their broad spectrum of biological activities, underpinning their importance in medicinal chemistry. These compounds are integral to numerous bioactive moieties, showing potential as medicinal agents against various bacterial strains and contributing significantly to the battle against antibiotic resistance. The stability and versatility of the quinazolinone nucleus allow for the creation of new compounds with enhanced bioavailability and therapeutic potential, particularly in addressing challenges such as solubility which is crucial for drug development (Tiwary et al., 2016).

Optoelectronic Materials

The synthesis and application of quinazoline derivatives extend beyond medicinal chemistry to the development of optoelectronic materials. These compounds have been explored for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their inclusion in π-extended conjugated systems is valuable for creating novel optoelectronic materials, showcasing their role in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The incorporation of quinazoline and pyrimidine fragments into such systems underscores the compound's relevance in advancing optoelectronic technology (Lipunova et al., 2018).

Anticancer Drug Development

Quinazoline derivatives have also been highlighted for their potential in anticancer drug development. These compounds have been identified to inhibit EGFR among other therapeutic protein targets, showing promise as novel anticancer agents. The ongoing research and patent approvals for quinazoline compounds as kinase inhibitors, histone deacetylase inhibitors, and in modulating metabolic pathways illustrate the compound's versatility and potential in oncology. The structural diversity observed in patented quinazoline compounds reflects the extensive applications of these derivatives in developing new anticancer drugs, indicating a promising field of study (Ravez et al., 2015).

properties

IUPAC Name

3-hydroxy-2-(4-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-20-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(18)17(14)19/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQLJFUURRPPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325627
Record name 3-hydroxy-2-(4-methoxyphenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666627
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone

CAS RN

83583-77-1
Record name 3-hydroxy-2-(4-methoxyphenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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